molecular formula C11H11BrO2 B8442276 5-Bromo-8-hydroxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 91820-06-3

5-Bromo-8-hydroxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B8442276
CAS No.: 91820-06-3
M. Wt: 255.11 g/mol
InChI Key: UGOUEMWWOUGHAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-8-hydroxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one is a useful research compound. Its molecular formula is C11H11BrO2 and its molecular weight is 255.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

91820-06-3

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

5-bromo-8-hydroxy-3-methyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H11BrO2/c1-6-4-7-8(12)2-3-9(13)11(7)10(14)5-6/h2-3,6,13H,4-5H2,1H3

InChI Key

UGOUEMWWOUGHAB-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=CC(=C2C(=O)C1)O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-8-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one (32.2 g 0.12 mol) in DCM (400 mL) at 0° C. was added boron tribromide (119 mL of a 1.0 M solution in DCM, 0.12 mol) dropwise. The mixture was stirred at 5° C. for 1 h then water (50 mL) was added cautiously. The mixture was washed with water (3×200 mL) then the organic layer was separated, dried (Na2SO4) and evaporated. The residue was chromatographed on silica gel, eluting with hexane: DCM (100:0-1:1), to afford the phenol (23.5 g, 77%). 1H NMR (250 MHz, CDCl3) δ 1.18 (3H, d, J=6.1 Hz), 2.22-2.55 (3H, m), 2.69-2.77 (1H, m), 3.14-3.23 (1H, m), 6.74 (1H, d, J=8.9 Hz), 7.59 (1H, d, J=8.9 Hz), 12.54 (1H, s)
Quantity
32.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
77%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.